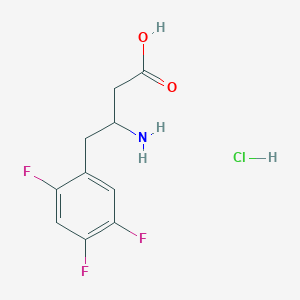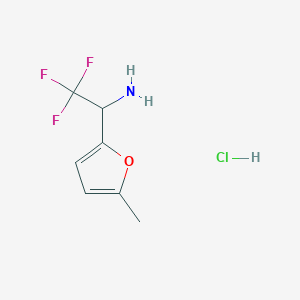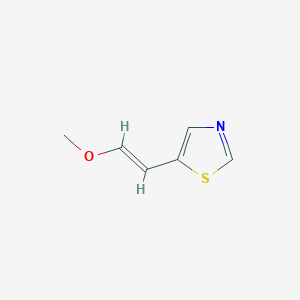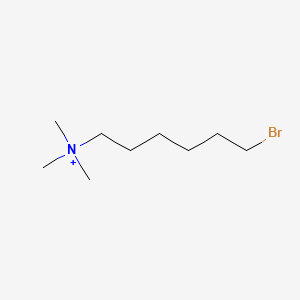![molecular formula C13H18ClNO B3249056 {1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride CAS No. 1909336-69-1](/img/structure/B3249056.png)
{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride
Descripción general
Descripción
{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride is a chemical compound with the molecular formula C13H17NO·HCl and a molecular weight of 239.74 g/mol. This compound is known for its unique structure, which includes a cyclopentene ring, an amino group, and a phenyl group attached to a methanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride typically involves the following steps:
Formation of Cyclopentene Ring: The cyclopentene ring can be synthesized through various methods, such as the Diels-Alder reaction.
Introduction of Amino Group: The amino group can be introduced through reductive amination of the corresponding ketone or aldehyde.
Attachment of Phenyl Group: The phenyl group can be attached via a Friedel-Crafts alkylation reaction.
Conversion to Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: {1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound to its corresponding aldehyde or ketone.
Reduction: Reduction reactions can reduce the compound to its amine form.
Substitution: Substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Amines.
Substitution: Alcohols, ethers, and esters.
Aplicaciones Científicas De Investigación
{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which {1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects.
Comparación Con Compuestos Similares
{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride is unique due to its specific structural features. Similar compounds include:
1-(1-amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol hydrochloride: This compound has a similar cyclopentene ring but differs in the substituents attached to the ring.
Other amino-substituted cyclopentenes: These compounds may have different functional groups or substituents, leading to variations in their chemical properties and biological activities.
Propiedades
IUPAC Name |
[1-[amino(phenyl)methyl]cyclopent-3-en-1-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c14-12(11-6-2-1-3-7-11)13(10-15)8-4-5-9-13;/h1-7,12,15H,8-10,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVJYNPVDFGPPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1(CO)C(C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S)-5-[(methylamino)methyl]pyrrolidin-2-one](/img/structure/B3248977.png)

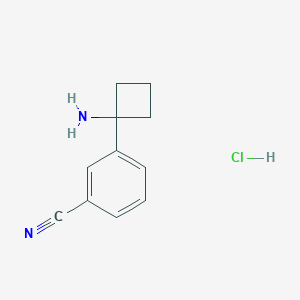
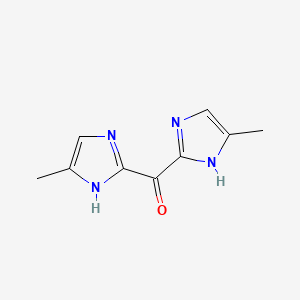


![8-Phenyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B3249038.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B3249042.png)
![1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride](/img/structure/B3249045.png)
